molecular formula C17H15N3O3S B11015743 N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B11015743
M. Wt: 341.4 g/mol
InChI Key: FALNHZBTQWXYJF-UHFFFAOYSA-N
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Description

N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiadiazole ring, which is known for its diverse biological activities and stability under various conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form the intermediate 4-methoxyphenylthiosemicarbazide. This intermediate then undergoes cyclization in the presence of a suitable oxidizing agent, such as hydrogen peroxide, to form the thiadiazole ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions: N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its biological activities.

Mechanism of Action

The mechanism of action of N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

N,4-bis(4-methoxyphenyl)-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    N,N’-Bis(4-aminophenyl)-N,N’-bis(4-methoxyphenyl)-1,4-benzenediamine: Similar structure but different functional groups.

    Bis(4-methoxyphenyl) diselenide: Contains selenium instead of sulfur.

    Bis(4-methoxyphenyl) ditelluride: Contains tellurium instead of sulfur.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

N,4-bis(4-methoxyphenyl)thiadiazole-5-carboxamide

InChI

InChI=1S/C17H15N3O3S/c1-22-13-7-3-11(4-8-13)15-16(24-20-19-15)17(21)18-12-5-9-14(23-2)10-6-12/h3-10H,1-2H3,(H,18,21)

InChI Key

FALNHZBTQWXYJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SN=N2)C(=O)NC3=CC=C(C=C3)OC

Origin of Product

United States

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